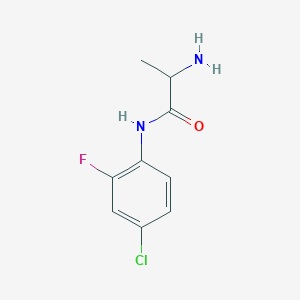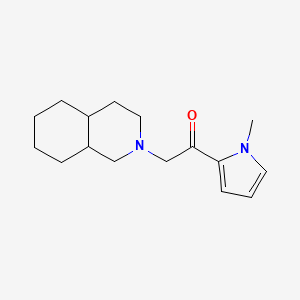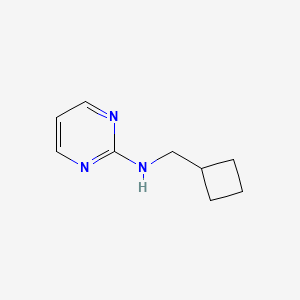![molecular formula C14H16ClNO3S B7540864 1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid](/img/structure/B7540864.png)
1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid, also known as CP-94,253, is a chemical compound that belongs to the class of piperidine derivatives. It is a potent and selective antagonist of the dopamine D4 receptor, which is a subtype of the dopamine receptor family. CP-94,253 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and addiction.
作用机制
1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid acts as a potent and selective antagonist of the dopamine D4 receptor, which is a subtype of the dopamine receptor family. The dopamine D4 receptor is primarily located in the prefrontal cortex, a brain region that is involved in cognitive and emotional processing. By blocking the activity of the dopamine D4 receptor, 1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid can modulate the activity of the prefrontal cortex and improve cognitive and emotional functioning.
Biochemical and physiological effects:
1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid has been shown to have a number of biochemical and physiological effects. For example, it can modulate the activity of the prefrontal cortex, as well as other brain regions that are involved in reward processing and addiction. It can also affect the release of neurotransmitters such as dopamine and glutamate, which are important for cognitive and emotional functioning.
实验室实验的优点和局限性
One of the advantages of 1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid is its potency and selectivity for the dopamine D4 receptor. This makes it a valuable tool for studying the role of this receptor subtype in various neurological and psychiatric disorders. However, one limitation of 1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid is its low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on 1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid. One area of interest is the potential therapeutic applications of 1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid in other neurological and psychiatric disorders, such as Parkinson's disease and addiction. Another area of interest is the development of more potent and selective dopamine D4 receptor antagonists, which could have even greater therapeutic potential. Finally, there is a need for further research on the biochemical and physiological effects of 1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid, as well as its potential side effects and safety profile.
合成方法
The synthesis of 1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid involves the reaction of 2-chlorobenzyl mercaptan with 1-(2,3-epoxypropyl)piperidine in the presence of a base, followed by the acylation of the resulting intermediate with 3-bromo-2-oxopiperidine-1-carboxylic acid. The final product is obtained after purification by column chromatography and recrystallization.
科学研究应用
1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. In particular, it has shown promising results in the treatment of schizophrenia, a chronic and debilitating mental illness characterized by positive symptoms such as hallucinations and delusions, as well as negative symptoms such as apathy and social withdrawal.
属性
IUPAC Name |
1-[2-(2-chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3S/c15-11-5-1-2-6-12(11)20-9-13(17)16-7-3-4-10(8-16)14(18)19/h1-2,5-6,10H,3-4,7-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQYTXDFQLFMDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CSC2=CC=CC=C2Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(8-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]propanoic acid](/img/structure/B7540794.png)


![1-[3-(2-Methoxyphenyl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B7540806.png)
![2-[[(E)-3-(2-bromophenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7540815.png)



![2-[Methyl(5,6,7,8-tetrahydronaphthalene-2-carbonyl)amino]acetic acid](/img/structure/B7540873.png)
![3-[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7540882.png)
![4-[[2-(2-Chloro-4-fluorophenoxy)acetyl]-methylamino]butanoic acid](/img/structure/B7540884.png)
![3-[[2-(2,4-Dichlorophenoxy)acetyl]amino]butanoic acid](/img/structure/B7540890.png)
![3-[(3,5-Dichlorobenzoyl)amino]butanoic acid](/img/structure/B7540896.png)